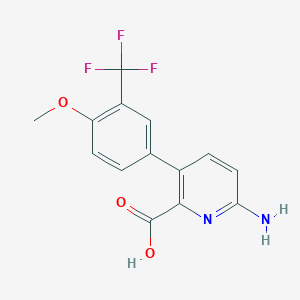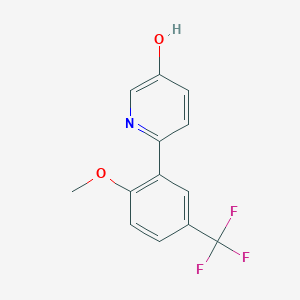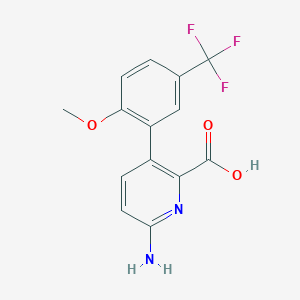
2-(4-Benzyloxyphenyl)-5-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzyloxyphenyl)-5-hydroxypyridine, 95% (2-BP-5HP) is an organic compound with a wide range of applications in various scientific fields. This compound has been studied for its potential applications in medicine, biochemistry, and synthetic chemistry. 2-BP-5HP is a member of the pyridine family, and its structure is similar to that of other pyridine derivatives. Its unique properties make it an attractive choice for various applications.
科学的研究の応用
Hydroxypyridinone Complexes and Medical Applications
Hydroxypyridinones, including compounds structurally related to 2-(4-Benzyloxyphenyl)-5-hydroxypyridine, are highlighted for their efficiency as metal chelators, particularly for aluminum (Al) and iron (Fe). Their high affinity for these metals at physiological conditions suggests their potential use as scavengers, offering prospects for medical applications in conditions related to metal overload or toxicity. The favorable lipo-hydrophilic balance of hydroxypyridinones supports their role in future therapeutic strategies, especially in chelation therapy (Santos, 2002).
Role in Drug Discovery and Biological Activities
Hydroxypyranone and hydroxypyridinone cores are significant in medicinal chemistry due to their broad spectrum of pharmacological activities. Derivatives of these compounds have shown antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and anti-diabetic properties. This broad range of activities is attributed to their interaction mechanisms with biological targets, providing a solid foundation for developing new therapeutic agents. The structural diversity and modification of these compounds allow for the exploration of their structure-activity relationships (SAR), enhancing their drug discovery potential (He et al., 2021).
Antioxidant Properties and Mechanisms
The antioxidant properties of hydroxycinnamic acids and their derivatives, including hydroxypyridine-related compounds, have been extensively studied. These compounds exhibit strong radical scavenging activities, which are crucial in mitigating oxidative stress and preventing cellular damage. The structural elements such as the presence of hydroxy groups and their positions significantly influence their antioxidant activity. These insights are vital for designing molecules with enhanced efficacy against oxidative stress-related conditions (Razzaghi-Asl et al., 2013).
Applications in Photodynamic Therapy
In the field of photodynamic therapy (PDT), the accumulation and effectiveness of photosensitizers are key factors determining the therapy's success. Compounds within the hydroxypyridinone family can influence the production and accumulation of protoporphyrin IX, a significant photosensitizer, by interacting with biological pathways. These interactions highlight the potential of hydroxypyridinone derivatives in enhancing PDT efficacy, offering insights into pretreatment strategies and the development of more effective PDT agents (Gerritsen et al., 2008).
作用機序
Target of Action
Similar compounds have been found to interact with the epidermal growth factor receptor (egfr) kinase .
Mode of Action
It is suggested that it may bind to the hinge region of the atp binding site of egfr kinase . This interaction could potentially inhibit the kinase activity, leading to a decrease in the proliferation of cancer cells.
Result of Action
The compound has been suggested to exhibit antiproliferative effects against certain cancer cell lines . It may induce apoptosis in cancer cells, as indicated by certain staining and microscopy techniques .
特性
IUPAC Name |
6-(4-phenylmethoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-16-8-11-18(19-12-16)15-6-9-17(10-7-15)21-13-14-4-2-1-3-5-14/h1-12,20H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNJRKUJWLYTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692791 |
Source


|
| Record name | 6-[4-(Benzyloxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1237007-60-1 |
Source


|
| Record name | 6-[4-(Benzyloxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














